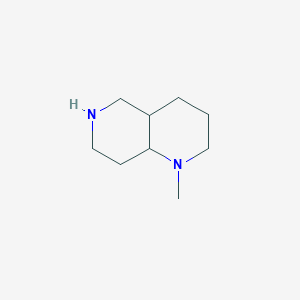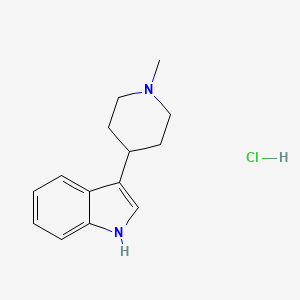
3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride
説明
3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride (also known as MPPI) is a chemical compound that has shown promising results in scientific research. It belongs to the class of indole derivatives and has been studied for its potential use in various fields such as neuroscience, pharmacology, and medicinal chemistry.
科学的研究の応用
Drug Synthesis and Design
3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride: is a compound that plays a crucial role in the synthesis of various drugs. Its structure is pivotal in the construction of molecules with potential therapeutic effects. The indole moiety, in particular, is a common framework in many pharmaceuticals due to its ability to interact with biological targets .
Organic Chemistry Research
In organic chemistry, this compound is used to study reaction mechanisms and synthetic pathways. Its piperidine ring is a common feature in many organic reactions, serving as a building block for more complex molecules. Researchers utilize it to develop new synthetic methods and understand chemical reactivity .
Pharmacological Studies
The compound’s derivatives are explored for their pharmacological properties. It’s involved in the discovery and biological evaluation of potential drugs, especially those targeting the central nervous system. Its piperidine core is significant in medicinal chemistry, where it’s often incorporated into molecules designed to modulate neurotransmitter activity .
Medicinal Chemistry
In medicinal chemistry, 3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride is a valuable scaffold for drug development. It’s used to create analogs and derivatives that can lead to new treatments for various diseases. The compound’s ability to be modified allows chemists to optimize its pharmacokinetic and pharmacodynamic properties .
Chemical Synthesis
This compound is also significant in chemical synthesis, where it’s used as a precursor or intermediate in the preparation of more complex chemical entities. Its versatile nature allows it to undergo various chemical transformations, making it a valuable tool for synthetic chemists .
Analytical Chemistry
In analytical chemistry, 3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride can be used as a reference compound or a standard in chromatographic analysis. It helps in the quantification and qualification of substances within a mixture and aids in the development of analytical methods .
Biochemistry Research
The compound finds applications in biochemistry for studying protein-ligand interactions. Its structure can mimic certain neurotransmitters or hormones, allowing researchers to investigate the binding affinities and activities of various biochemical receptors .
Pharmacology
In pharmacology, the compound is used to study drug action and metabolism. It serves as a model to understand how drugs interact with biological systems. Its piperidine ring is particularly interesting for studying drugs that affect the nervous system, such as antidepressants and antipsychotics .
特性
IUPAC Name |
3-(1-methylpiperidin-4-yl)-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14;/h2-5,10-11,15H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXZXGNXHVXIPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



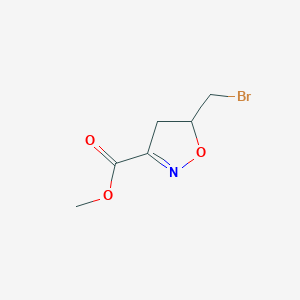

![1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1431765.png)

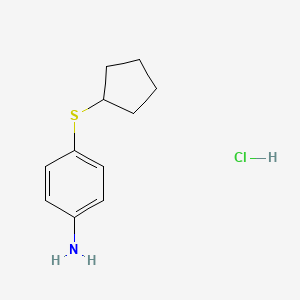



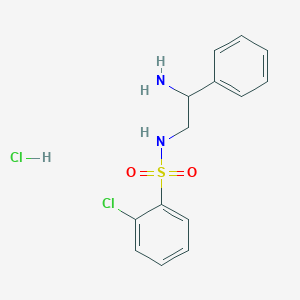
![(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B1431777.png)
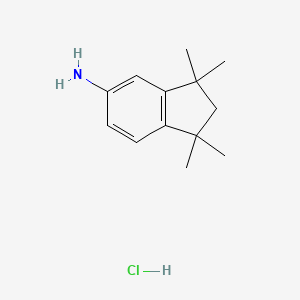
![Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride](/img/structure/B1431781.png)
